[6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid
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Overview
Description
- The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.
- The methyl group can be introduced through alkylation reactions using methyl iodide and a base.
Addition of Acetic Acid Moiety:
- The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the production of [6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.
Reduction: Reduction reactions can be performed on the methoxycarbonyl group to yield alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
- Oxidation of the methyl group can yield [6-(Methoxycarbonyl)-4-carboxypyridin-2-YL]acetic acid.
- Reduction of the methoxycarbonyl group can yield [6-(Hydroxymethyl)-4-methylpyridin-2-YL]acetic acid.
- Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methoxycarbonyl and methyl groups. The final step involves the addition of the acetic acid moiety.
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Preparation of the Pyridine Ring:
- The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Mechanism of Action
The mechanism of action of [6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methoxycarbonyl and acetic acid moieties can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- [6-(Methoxycarbonyl)-4-ethylpyridin-2-YL]acetic acid
- [6-(Methoxycarbonyl)-4-methylpyridin-3-YL]acetic acid
- [6-(Methoxycarbonyl)-4-methylpyridin-2-YL]propionic acid
Comparison:
- [6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity.
- Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H11NO4 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(6-methoxycarbonyl-4-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-3-7(5-9(12)13)11-8(4-6)10(14)15-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
MDCFWDMMVTZRJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)OC)CC(=O)O |
Origin of Product |
United States |
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